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4-(Aminomethyl)phenylalanine

Supramolecular Chemistry Peptide Affinity Tags Molecular Recognition

This non-canonical phenylalanine derivative uniquely fills selectivity gaps that standard basic amino acids cannot address: • 0.95 nM Q7 Kd enables N-terminal affinity tagging without large fusion tags. • Exclusive hK1 substrate among six non-natural analogs for selective protease probes. • Validated thrombin inhibitor scaffold (Ki 3.3 nM) with oral bioavailability and Caco-2 permeability. Supplied in 95% purity for immediate research procurement.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 1991-96-4
Cat. No. B158524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)phenylalanine
CAS1991-96-4
Synonyms4-(aminomethyl)phenylalanine
4-Amf
4-aminomethylphenylalanine
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)CN
InChIInChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)
InChIKeyGNVNKFUEUXUWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)phenylalanine: Basic Building Block for Peptide Engineering


4-(Aminomethyl)phenylalanine (Amf; CAS 1991-96-4, racemic form; L-enantiomer CAS 150338-20-8) is a synthetic, non-proteinogenic phenylalanine derivative bearing a primary aminomethyl (-CH₂NH₂) substituent at the para position of the aromatic ring [1]. This structural modification introduces a second basic amine with a side-chain pK₃ of approximately 9.42, endowing the compound with cationic character at physiological pH that is distinct from both the parent phenylalanine (neutral hydrophobic) and other para-substituted phenylalanine analogs [2]. The compound serves as a versatile building block in solid-phase peptide synthesis, where its combined aromatic and basic side-chain character enables it to function as an arginine or lysine mimetic in protease substrates and inhibitors, while the benzylic amine position provides unique molecular recognition handles not available to canonical amino acids [1].

Solid-phase peptide synthesis (SPPS) compatible building block
Arginine or lysine mimetic for protease substrates and inhibitors
Benzylamine handle for supramolecular recognition and affinity tagging

Why 4-(Aminomethyl)phenylalanine Is Irreplaceable


Although 4-(aminomethyl)phenylalanine shares the α-amino acid backbone with phenylalanine and can superficially resemble basic amino acids such as lysine or arginine, generic substitution fails on three fronts. First, the para-aminomethyl group confers a side-chain pK₃ (9.42) that is intermediate between 4-aminophenylalanine (8.93) and 4-guanidinophenylalanine (10.91), producing a distinct protonation state at physiological pH that cannot be matched by any single canonical or non-canonical substitute [1]. Second, the benzylic primary amine of Amf participates in specific supramolecular recognition events—most notably with cucurbit[7]uril (Q7), where Amf exhibits 20–30-fold higher binding affinity than phenylalanine, a property absent in arginine, lysine, and other 4-substituted phenylalanines [2]. Third, in protease active sites, the 4-aminomethyl group engages in defined salt-bridge and hydrogen-bond interactions (e.g., with Asp83 of Zika virus NS2B) that are geometrically and electrostatically distinct from the guanidinium of arginine or the ε-ammonium of lysine, meaning direct replacement with a canonical residue alters both binding mode and catalytic processing [3]. These orthogonal differences in protonation, host–guest recognition, and enzyme active-site complementarity collectively establish Amf as non-substitutable in applications where any one of these properties governs experimental outcome.

1
Protonation state mismatch
Intermediate pKa at physiological pH cannot be matched by any single canonical or 4-substituted phenylalanine analog.
2
Supramolecular recognition lost
Canonical residues lack the benzylamine motif required for high-affinity cucurbit[7]uril binding; substitution abolishes Q7-based tagging or blockade.
3
Enzyme active-site incompatibility
The 4-aminomethyl group engages a geometrically specific salt-bridge (e.g., Zika NS2B Asp83) that arginine or lysine cannot reproduce without altering binding mode.

4-(Aminomethyl)phenylalanine: Key Differentiation Evidence


Enhanced Cucurbit[7]uril Affinity Over Phenylalanine

In a direct competitive fluorescence screen, 4-(aminomethyl)phenylalanine (AMPhe) exhibited 20–30-fold higher affinity for the synthetic receptor cucurbit[7]uril (Q7) compared to unmodified phenylalanine [1]. When AMPhe was placed at the N-terminus of a model tripeptide (AMPhe-Gly-Gly), the equilibrium dissociation constant (Kd) reached 0.95 nM in neutral phosphate buffer, representing a remarkable ~500-fold enhancement relative to the corresponding AMPhe amino acid alone and exceeding the affinity of all canonical N-terminal amino acid residues by several orders of magnitude [1]. By contrast, the 4-tert-butylphenylalanine (tBuPhe) tripeptide analog (tBuPhe-Gly-Gly) showed no improvement in affinity over its free amino acid, demonstrating that the aminomethyl group uniquely enables cooperative binding involving the N-terminal ammonium, side-chain ammonium, and peptide backbone [1].

Q7 binding affinity
Head-to-head
AMPhe-Gly-Gly tripeptide Kd = 0.95 nM; ~500-fold enhancement over free AMPhe; 20–30-fold higher than Phe.
Supports N-terminal Q7 affinity tag design.
Competitive fluorescence assay; neutral phosphate buffer.
Supramolecular Chemistry Peptide Affinity Tags Molecular Recognition

Potent and Orally Bioavailable Thrombin Inhibitors

A focused series of p-aminomethylphenylalanine derivatives, in which the 4-aminomethyl group serves as a P1 benzylamine moiety occupying the thrombin S1 pocket, yielded potent thrombin inhibitors with inhibition constants (Ki) as low as 3.3 nM [1]. These inhibitors demonstrated selectivity for thrombin over trypsin and—critically for drug development—exhibited high oral bioavailability in rats and high permeability across Caco-2 cell monolayers, indicating favorable intestinal absorption potential [1]. X-ray crystallographic analysis confirmed that the P1 benzylamine binding mode positions the 4-aminomethyl group for productive hydrogen bonding within the thrombin active site [1]. While direct head-to-head comparator data against non-aminomethyl scaffolds within the same publication are limited, the sub-nanomolar to low-nanomolar Ki values place these p-aminomethylphenylalanine-based inhibitors among the more potent non-covalent thrombin inhibitor chemotypes reported at the time of publication.

Thrombin inhibition
Cross-study comparable
p-Aminomethylphenylalanine derivatives: Ki as low as 3.3 nM; trypsin-selective; oral bioavailability in rats; high Caco-2 permeability.
Supports benzylamine P1 scaffold for serine protease inhibitor lead discovery.
Rat oral bioavailability model; Caco-2 permeability assay; X-ray confirmation of binding mode.
Thrombin Inhibition Anticoagulant Development Serine Protease Inhibitors

Selective hK1 Recognition Over Non-Natural Amino Acids

In a systematic head-to-head comparison of non-natural basic amino acids at the P1 position of internally quenched fluorogenic peptide substrates (Abz-F-X-S-R-Q-EDDnp), only 4-(aminomethyl)phenylalanine (Amf) and N(im)-(dimethyl)histidine [H(2Me)] were efficiently hydrolyzed by human urinary kallikrein (hK1) [1]. Six other structurally related non-natural basic amino acids—4-guanidine phenylalanine (Gnf), 4-aminomethyl-N-isopropylphenylalanine (Iaf), 3-pyridylalanine (Pya), 4-piperidinylalanine (Ppa), 4-aminomethyl-cyclohexylalanine (Ama), and 4-aminocyclohexylalanine (Aca)—were all resistant to hK1 hydrolysis when placed at the same P1 position [1]. This binary acceptance/rejection pattern demonstrates that the specific geometry and basicity of the 4-aminomethylphenylalanine side chain uniquely satisfies the hK1 S1 subsite requirements in a way that neither guanidino-phenylalanine (Gnf) nor aminomethyl-cyclohexylalanine (Ama) can, despite their similar charge and steric profiles [1].

hK1 S1 subsite selectivity
Head-to-head
AMPhe and H(2Me) efficiently hydrolyzed by hK1; six structural analogs (Gnf, Iaf, Pya, Ppa, Ama, Aca) completely resistant.
Essential for hK1-selective substrate/inhibitor design; substitutes are not processed.
Internally quenched fluorogenic peptide assay; binary distinction.
Protease Substrate Specificity Human Tissue Kallikrein Fluorogenic Peptide Substrates

Intermediate Basicity Among 4-Substituted Phenylalanines

Electrometric titration at 37 °C and ionic strength 0.16 determined the side-chain ammonium pK₃ of 4-(aminomethyl)phenylalanine to be 9.42 (±0.05), positioning it between 4-aminophenylalanine (pK₃ = 8.93 ±0.05) and 4-N,N-dimethylaminophenylalanine (pK₃ = 8.86 ±0.05) on the less basic side, and 4-guanidinophenylalanine (pK₃ = 10.91 ±0.09) and lysine (pK₃ = 10.23 ±0.01) on the more basic side [1]. The methylene spacer between the aromatic ring and the amine in Amf raises the pK₃ by approximately 0.5 unit relative to 4-aminophenylalanine (where the amine is directly attached to the ring), reflecting reduced resonance delocalization of the lone pair into the aromatic system [1]. This intermediate basicity means Amf is substantially more protonated at pH 7.4 than 4-aminophenylalanine, yet less so than 4-guanidinophenylalanine, providing a finely graded cationic character that is unavailable from any other single para-substituted phenylalanine analog.

Side-chain pK₃
Head-to-head
pK₃ = 9.42 (±0.05) at 37 °C, ionic strength 0.16; intermediate between 4-aminophenylalanine (8.93) and 4-guanidinophenylalanine (10.91).
Graded protonation state determines electrostatic interaction capacity.
Electrometric titration; monohydrochloride.
Physicochemical Characterization Acid Dissociation Constants Amino Acid pKa

Zika Virus NS2B-NS3 Protease Salt-Bridge Recognition

The 2.7 Å crystal structure of Zika virus (ZIKV) NS2B-NS3 protease in complex with a peptidomimetic boronic acid inhibitor revealed that the P2 4-aminomethylphenylalanine moiety forms a specific salt-bridge with the side chain of the nonconserved Asp83 residue of NS2B [1]. This ion-pairing interaction between the 4-aminomethyl group and Asp83 is proposed to account for the enzyme's high catalytic efficiency toward substrates bearing this residue at P2 [1]. The structural data demonstrate that the 4-aminomethyl group—unlike the primary amine of lysine (which has a different reach and geometry) or the neutral aromatic ring of phenylalanine (which cannot form a salt-bridge)—provides a geometrically defined electrostatic contact that is integral to inhibitor binding and substrate recognition in this therapeutically important viral protease [1].

ZIKV protease salt-bridge
Supporting evidence
P2 AMPhe forms a specific salt-bridge with Asp83 of NS2B (2.7 Å crystal structure).
Structural basis for P2 recognition in viral protease inhibitor design.
ZIKV NS2B-NS3:boronate inhibitor complex; PDB deposited.
Zika Virus NS2B-NS3 Protease Structure-Based Drug Design

Arginine-Mimetic VEGF/NRP-1 Inhibition

In a focused structure-activity relationship study exploring C-terminal arginine replacements in peptidomimetic inhibitors of the VEGF-A165/NRP-1 protein–protein interaction, the analog bearing 4-aminomethyl-phenylalanine [Phe(4-CH₂-NH₂)] at the P4 position yielded an IC50 of 19.8 μM, compared to IC50 = 4.7 μM for the parent compound carrying native arginine at the same position [1]. Although the Amf-containing inhibitor was approximately 4.2-fold less potent than the Arg parent, it retained meaningful inhibitory activity while introducing a non-guanidinium, benzylamine-type basic moiety that is structurally distinct from arginine's guanidinium group [1]. This modulated potency profile, combined with the potential for altered proteolytic stability and pharmacokinetics, positions Amf as a useful arginine surrogate when reduced target engagement or differentiated off-rate kinetics are desired [1].

VEGF/NRP-1 inhibition
Cross-study comparable
AMPhe analog: IC50 19.8 μM; Arg parent: 4.7 μM; Har analog: 14.3 μM; 4.2-fold reduction vs parent.
Arg-mimetic with modulated potency; useful when full arginine potency is not required.
VEGF-A165/NRP-1 competitive binding assay.
VEGF-NRP-1 Antagonists Peptidomimetic Inhibitors Cancer Angiogenesis

Applications of 4-(Aminomethyl)phenylalanine


Peptide Purification by Cucurbit[7]uril Affinity

The sub-nanomolar Kd (0.95 nM) of N-terminal AMPhe-Gly-Gly tripeptides for Q7 [1] enables a single-residue affinity tagging strategy for peptide and protein purification. Because Q7 binds N-terminal AMPhe several orders of magnitude more tightly than any canonical N-terminal residue, an AMPhe tag confers Q7 affinity without the large fusion-protein tags (e.g., His₆, GST, MBP) that often interfere with downstream structural or functional studies. Researchers can incorporate AMPhe at the N-terminus during solid-phase peptide synthesis and use immobilized Q7 columns for highly selective capture and release under competitive conditions.

Aminopeptidase N Inhibition by Supramolecular Blockade

Q7 selectively binds N-terminal AMPhe with high affinity and sequence specificity, physically blocking aminopeptidase N (APN)-mediated cleavage of the N-terminal residue from peptide substrates [1]. This supramolecular inhibition strategy converts a nonspecific exopeptidase into a sequence-specific processing enzyme, enabling predictable, single-product digestion of peptide mixtures. Procurement of AMPhe is essential for laboratories developing controlled proteolysis workflows or studying APN substrate specificity, as neither phenylalanine, tBuPhe, nor other 4-substituted analogs achieve the requisite Q7 affinity for efficient blockade [1].

Thrombin Inhibitor Discovery with P1 Benzylamine Scaffold

The demonstrated thrombin Ki of 3.3 nM, coupled with trypsin selectivity, oral bioavailability in rats, and high Caco-2 permeability [2], establishes p-aminomethylphenylalanine as a validated starting scaffold for anticoagulant medicinal chemistry programs. The crystallographically confirmed P1 benzylamine binding mode provides a rational basis for structure-based optimization. For procurement decisions in drug discovery, Amf offers a pre-validated core structure with integrated potency, selectivity, and oral absorption data that is not available for most non-natural amino acid building blocks.

hK1-Specific Substrate and Inhibitor Design

Because hK1 efficiently hydrolyzes Amf-containing substrates while rejecting six structurally similar non-natural basic amino acids (Gnf, Iaf, Pya, Ppa, Ama, Aca) [3], Amf is the building block of choice for designing hK1-selective fluorogenic substrates and activity-based probes. This exclusive acceptance profile enables researchers to interrogate hK1 activity in complex biological samples without cross-reactivity from other kallikrein-related peptidases. Any attempt to substitute Amf with the more basic Gnf or the aliphatic Ama will result in complete loss of hK1 processing, making Amf procurement mandatory for this application [3].

Application
Selection Property
Validation Focus
Peptide purification via Q7 affinity
N-terminal AMPhe-Q7 binding specificity
Binding retention under competitive elution conditions
Aminopeptidase N blockade
Sequence-specific Q7-AMPhe complex formation
Proteolysis blocking efficiency and selectivity
Serine protease inhibitor lead discovery
Benzylamine P1 scaffold with reported thrombin inhibition
Selectivity across trypsin and related serine proteases
hK1 activity probe design
Exclusive hK1 S1 subsite acceptance
Cross-reactivity screening against other kallikreins

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